Structural Differentiation: Unique 4-Ethoxy-3,5-Difluoro Substitution Pattern Confers Distinct Physicochemical Profile Relative to Isomeric and Mono-Functionalized Analogs
4-Ethoxy-3,5-difluorobenzyl bromide possesses a specific substitution architecture—ethoxy at position 4 and fluorine atoms at positions 3 and 5—that is not present in any commercially available analog. This pattern is chemically distinct from 3,5-difluorobenzyl bromide (CAS 141776-91-2), which lacks the 4-ethoxy group, and from 4-ethoxybenzyl bromide (CAS 578-54-1), which lacks the fluorine atoms [1]. The simultaneous presence of electron-donating (ethoxy) and electron-withdrawing (fluoro) substituents on the same aromatic ring creates a unique electronic environment that modulates both the reactivity of the benzylic bromide and the physicochemical properties of the molecule into which it is incorporated.
| Evidence Dimension | Substituent Pattern |
|---|---|
| Target Compound Data | 4-Ethoxy-3,5-difluorobenzyl bromide: 4-OC₂H₅, 3-F, 5-F, 1-CH₂Br |
| Comparator Or Baseline | 3,5-Difluorobenzyl bromide (CAS 141776-91-2): 3-F, 5-F, 1-CH₂Br (no ethoxy group); 4-Ethoxybenzyl bromide (CAS 578-54-1): 4-OC₂H₅, 1-CH₂Br (no fluorine atoms) |
| Quantified Difference | Substitution pattern is unique; no direct analog possesses the combined 4-ethoxy-3,5-difluoro substitution on a benzyl bromide scaffold [1]. |
| Conditions | Structural comparison based on chemical structure; molecular formula C₉H₉BrF₂O (target) versus C₇H₅BrF₂ (3,5-difluorobenzyl bromide) and C₉H₁₁BrO (4-ethoxybenzyl bromide). |
Why This Matters
This unique substitution pattern means that 4-ethoxy-3,5-difluorobenzyl bromide cannot be replaced by a single commercially available analog without fundamentally altering the electronic and steric properties of the derived product.
- [1] PubChem. 5-(Bromomethyl)-2-ethoxy-1,3-difluorobenzene. Compound Summary. CID 46737611. View Source
